(+)-Norphos P,P'-dioxide
Description
Significance of Chiral Ligands in Stereoselective Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Chiral ligands are instrumental in achieving this selectivity. researchgate.net When coordinated to a metal center, these ligands create a chiral catalytic environment that can differentiate between the prochiral faces of a substrate, guiding the reaction to form one enantiomer preferentially over the other. researchgate.netpnas.org This process, known as asymmetric catalysis, is one of the most efficient methods for producing enantiomerically pure or enriched compounds. pnas.org
The effectiveness of a chiral ligand is determined by its ability to induce high enantioselectivity and catalytic activity. pnas.org C₂ symmetry, a structural feature where the molecule can be rotated by 180 degrees around a central axis to produce an identical structure, is a common and often successful design element in chiral ligands. pnas.org The development of atropisomeric, C₂-symmetric diphosphine ligands, in particular, has been a significant driver of progress in asymmetric catalysis. pnas.org These ligands provide a well-defined and rigid chiral pocket around the metal center, which is crucial for effective stereochemical control in reactions such as asymmetric hydrogenation. pnas.orgpnas.org The choice of the chiral ligand is therefore decisive for both the efficiency of the catalyst and the level of chiral induction achieved. pnas.org
Historical Development and Evolution of Phosphine (B1218219) Oxides as Ligands
Historically, phosphine oxides were often regarded as undesirable, air-oxidized byproducts of their corresponding phosphine ligands. However, their role in catalysis has evolved significantly. nih.gov Research has demonstrated that phosphine oxides can act as valuable pre-ligands or even as stabilizing agents for catalysts. nih.govresearchgate.net For instance, secondary phosphine oxides (SPOs) exist in equilibrium with their tautomeric form, phosphinous acid. This allows them to coordinate to a metal center and act as a trivalent phosphine ligand, making them useful in various homogeneously catalyzed reactions. researchgate.net
The utility of phosphine oxides extends to their role as precursors for widely used diphosphine ligands. pnas.org The synthesis of many important chiral diphosphine ligands proceeds through a diphosphine dioxide intermediate. pnas.orgpnas.org This approach is advantageous because phosphine oxides are generally air-stable, crystalline solids, which facilitates their purification and handling. researchgate.net The phosphine oxide can then be reduced to the desired phosphine ligand, often with complete retention of its stereochemistry. tib.eu This synthetic strategy has become a practical tool for developing novel and effective chiral phosphine ligands for asymmetric catalysis. pnas.org Investigations have also shown that phosphine oxides can have a positive effect in cross-coupling reactions, potentially by serving as labile ligands that prevent catalyst decomposition. nih.gov
Overview of the (R,R)-(+)-Norphos P,P'-dioxide Framework and its Stereochemical Features
(+)-Norphos P,P'-dioxide is the oxidized form of the well-known chiral diphosphine ligand, Norphos. The Norphos framework is characterized by a rigid bicyclo[2.2.1]hept-5-ene (norbornene) backbone, which holds two diphenylphosphino groups in a fixed orientation. researchgate.netacs.org This rigidity is a key stereochemical feature, as it restricts conformational flexibility and creates a well-defined chiral environment when used in a catalytic complex. pnas.org
The synthesis of enantiomerically pure Norphos ligands typically involves the resolution of the racemic diphosphine dioxide, referred to as NorphosO. researchgate.netresearchgate.net The process starts with the Diels-Alder reaction of (E)-1,2-bis(diphenylphosphoryl)ethene with cyclopentadiene (B3395910) to yield the racemic 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NorphosO). researchgate.netresearchgate.net This racemic mixture is then resolved using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid. researchgate.netresearchgate.net X-ray structure analysis has shown that the less soluble diastereomer formed with (-)-O,O'-dibenzoyltartaric acid contains the (2R, 3R)-Norphos dioxide. researchgate.net This enantiomer is designated as this compound. The corresponding (S,S)-enantiomer can be obtained from the more soluble fraction. researchgate.net The separated enantiopure diphosphine dioxides are then reduced, typically using a reducing agent like trichlorosilane (B8805176) (SiHCl₃), to yield the final (R,R)-(+)-Norphos and (S,S)-(-)-Norphos ligands. researchgate.netresearchgate.net
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₃₁H₂₈O₂P₂ |
| Molecular Weight | 494.5 g/mol |
| Chirality | (2R, 3R) |
| Synonym | (2R,3R)-2,3-Bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene |
| Precursor | (E)-1,2-Bis(diphenylphosphoryl)ethene, Cyclopentadiene |
| Resolving Agent | (-)-O,O'-Dibenzoyltartaric acid |
| Corresponding Ligand | (R,R)-(+)-Norphos |
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5S,6S)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYJNJQLLGGGH-QHNMYUOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis Methodologies for the R,r + Norphos P,p Dioxide Core and Its Derivatives
Stereocontrolled Synthesis of the Bicyclo[2.2.1]heptane Backbone
The quintessential bicyclo[2.2.1]heptane skeleton of Norphos P,P'-dioxide is classically constructed via a Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and efficient method for establishing the rigid, bridged ring system with inherent stereocontrol.
The most direct approach involves the reaction between cyclopentadiene (B3395910), acting as the diene, and a dienophile already bearing the phosphorus functionalities. Specifically, (E)-1,2-bis(diphenylphosphoryl)ethene is utilized as the key dienophile. The reaction proceeds to yield 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene, the direct precursor to the saturated Norphos P,P'-dioxide core, commonly referred to as NorphosO. researchgate.net The stereochemistry of the substituents on the bicyclic framework is dictated by the well-established endo-rule of the Diels-Alder reaction, though in this specific case with a C2-symmetric dienophile, the primary concern is the relative orientation of the two phosphoryl groups.
The synthesis of the bicyclo[2.2.1]heptane core can be summarized as follows:
Reaction: Diels-Alder Cycloaddition
Diene: Cyclopentadiene
Dienophile: (E)-1,2-bis(diphenylphosphoryl)ethene
Product: 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NorphosO) researchgate.net
While catalytic and organocatalytic methods exist for synthesizing bicyclo[2.2.1]heptane derivatives, the Diels-Alder approach remains the most prevalent for the Norphos core due to its efficiency in installing the required bis(phosphine oxide) moiety in a single, atom-economical step. nih.gov
Introduction of Phosphine (B1218219) Oxide Functionalities: Mechanistic and Regioselective Considerations
The key precursor, (E)-1,2-bis(diphenylphosphoryl)ethene, is prepared by the oxidation of the corresponding bisphosphine, (E)-1,2-bis(diphenylphosphanyl)ethene. researchgate.netresearchgate.net Hydrogen peroxide is a common and effective oxidant for this transformation, converting the trivalent phosphorus centers to the pentavalent phosphine oxides. wikipedia.org
Synthesis of the Dienophile
| Precursor | Reagent | Product |
|---|
Table 1: Synthesis of the key dienophile for NorphosO production. researchgate.netresearchgate.net
Mechanistic and Regioselective Aspects: The phosphine oxide group (R₃P=O) is a stable, tetrahedral functional group. wikipedia.org Its formation via oxidation of a phosphine is a highly reliable and generally quantitative reaction. In the context of the Norphos P,P'-dioxide synthesis, the mechanism is a straightforward oxidation.
From a regioselective standpoint, the Diels-Alder reaction between the symmetric (E)-1,2-bis(diphenylphosphoryl)ethene and cyclopentadiene is highly controlled. The symmetry of the dienophile ensures that the two diphenylphosphoryl groups are installed at the 2- and 3-positions of the resulting bicyclo[2.2.1]heptene ring system, yielding a single constitutional isomer. researchgate.net
Asymmetric Induction and Chiral Resolution Strategies in the Synthesis of (R,R)-(+)-Norphos P,P'-dioxide Precursors
The Diels-Alder reaction described above produces a racemic mixture of (±)-NorphosO. To obtain the enantiomerically pure (R,R)-(+)-Norphos P,P'-dioxide, a resolution step is required. The most widely cited method is classical chemical resolution using a chiral resolving agent.
This process involves reacting the racemic bis(phosphine oxide) with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com For the resolution of racemic NorphosO, O,O'-dibenzoyltartaric acid has been successfully employed as the resolving agent. researchgate.net After separation of the diastereomeric salts, the desired enantiomer of NorphosO can be liberated by treatment with a base.
Chiral Resolution of rac-NorphosO
| Racemic Mixture | Chiral Resolving Agent | Separation Method | Resulting Enantiomers |
|---|
Table 2: Classical resolution strategy for obtaining enantiopure NorphosO. researchgate.net
While asymmetric synthesis, which aims to create a specific enantiomer directly, is a powerful strategy in modern organic chemistry, the resolution of racemic NorphosO has proven to be an effective and practical route to the enantiopure material. kashanu.ac.ir The resulting enantiomerically pure (R,R)-(+)-Norphos P,P'-dioxide is the precursor to the widely used (R,R)-NORPHOS ligand, which has demonstrated high efficacy in asymmetric hydrogenation reactions. acs.org
Advanced Synthetic Approaches to (R,R)-(+)-Norphos P,P'-dioxide and its Chiral Analogues
With enantiopure (R,R)-(+)-Norphos P,P'-dioxide in hand, advanced synthetic methods can be employed to modify the core structure, leading to new chiral ligands with potentially enhanced catalytic properties. These methods often focus on manipulating the bicyclic framework itself.
One such advanced approach is a tandem cross-coupling/cross-dehydrogenative coupling based on the Catellani reaction. researchgate.net This palladium-catalyzed process utilizes the enantiopure Norphos oxide and an aryl halide. The reaction proceeds via a stereo- and regioselective cyclocondensation, involving the activation of two otherwise unreactive C-H bonds on the norbornene moiety, to create rigid, pentacyclic Norphos derivatives. researchgate.netmdpi.com
Another innovative strategy involves ring-opening metathesis (ROM) of the Norphos dioxide precursor. researchgate.net This method allows for the synthesis of new chiral bisphosphanes by reacting Norphos dioxide with an external olefin. The process is followed by saturation of the newly formed double bonds, yielding structurally diverse analogues that retain the original stereochemistry at the phosphorus-bearing carbons. researchgate.netkul.pl
Design and Synthesis of Substituted and Structurally Modified (R,R)-(+)-Norphos P,P'-dioxide Derivatives
The design and synthesis of modified Norphos P,P'-dioxide derivatives aim to fine-tune the steric and electronic properties of the resulting phosphine ligands for specific applications in asymmetric catalysis.
The Catellani reaction is a powerful tool for this purpose, allowing for the introduction of various aryl groups onto the ligand backbone. By varying the aryl halide used in the reaction, a library of structurally modified, rigid polycyclic derivatives can be generated. mdpi.comresearchgate.net For example, reacting (R,R)-Norphos oxide with ortho-substituted aryl halides has been shown to produce cyclobutene-fused derivatives in good yields. mdpi.com
Palladium-Catalyzed Synthesis of Substituted Norphos Dioxide Derivatives
| Starting Material | Coupling Partner (Example) | Catalyst System | Product Type |
|---|
Table 3: Example of a Catellani-type reaction for synthesizing modified Norphos derivatives. mdpi.com
Furthermore, the ring-opening metathesis (ROM) approach provides access to "open" NORPHOS ligands, where the rigid bicyclic structure is transformed into a more flexible, yet still chiral, backbone. researchgate.net These modifications can significantly impact the ligand's coordination geometry and, consequently, its performance in catalytic asymmetric transformations, such as the hydrogenation of enamides to produce valuable amino acid derivatives. researchgate.net
Coordination Chemistry and Metal Complexation of R,r + Norphos P,p Dioxide
Binding Modes and Coordination Geometries with Transition Metals in Catalytic Systems
In catalytic systems involving transition metals such as palladium, rhodium, ruthenium, or copper, the coordination of (R,R)-(+)-Norphos P,P'-dioxide would lead to the formation of chiral complexes. The geometry around the metal center will be influenced by its oxidation state and the nature of other co-ligands. For instance, with a square planar d⁸ metal like Pd(II), a distorted square planar geometry is expected. For an octahedral d⁶ metal like Ru(II), the dioxide ligand would occupy two coordination sites in a cis-fashion.
Beyond simple chelation, other binding modes, though less common for diphosphine dioxides, could be envisaged. These include a monodentate coordination, where only one P=O group binds to the metal, or a bridging mode, where the two P=O groups coordinate to two different metal centers, potentially leading to the formation of dimeric or polymeric structures.
Electronic and Steric Influence of (R,R)-(+)-Norphos P,P'-dioxide on Metal Centers in Catalytic Intermediates
The electronic and steric properties of (R,R)-(+)-Norphos P,P'-dioxide play a crucial role in determining the reactivity and selectivity of the catalytic intermediates.
Electronic Effects: The phosphoryl groups (P=O) are significantly less basic and are poorer σ-donors compared to the phosphino (B1201336) groups (P) of the parent Norphos ligand. The presence of the electronegative oxygen atom withdraws electron density from the phosphorus, reducing its ability to donate to the metal center. This results in a more electrophilic, or "harder," metal center. This electronic modification can influence the catalytic cycle, for example, by affecting the rates of oxidative addition and reductive elimination steps in cross-coupling reactions. The electronic properties of phosphine (B1218219) ligands can be experimentally evaluated using techniques like infrared spectroscopy of their transition metal carbonyl complexes. manchester.ac.uk
Steric Effects: The rigid bicyclo[2.2.1]heptane (norbornane) backbone of (R,R)-(+)-Norphos P,P'-dioxide imparts a well-defined and constrained steric environment around the metal center. The steric bulk is a critical factor in asymmetric catalysis, as it can control the orientation of the substrate in the coordination sphere of the metal, thereby dictating the stereochemical outcome of the reaction. The concept of the "cone angle," developed by Tolman, is often used to quantify the steric bulk of phosphine ligands, and a similar concept can be applied to their dioxide analogues. libretexts.org The fixed bite angle of the Norphos dioxide ligand, determined by its rigid backbone, is a key parameter that influences the geometry and stability of the catalytic intermediates.
The interplay of these electronic and steric factors is fundamental to the efficacy of chiral ligands in asymmetric catalysis. acs.org
Formation and Stability of Chiral Metal-Ligand Complexes for Catalysis
The formation of a metal complex with (R,R)-(+)-Norphos P,P'-dioxide is an equilibrium process, and the stability of the resulting complex is a key determinant of its utility in catalysis. The stability of a complex is quantified by its stability constant (also known as the formation constant), which is the equilibrium constant for the formation of the complex from the metal ion and the ligand in solution. wikipedia.orgissr.edu.kh
The chelate effect is a significant factor contributing to the stability of complexes formed with bidentate ligands like (R,R)-(+)-Norphos P,P'-dioxide. The formation of a chelate ring is entropically more favorable than the coordination of two separate monodentate ligands. The rigid structure of the Norphos backbone can further enhance this stability by pre-organizing the P=O donor groups for coordination.
The stability of the metal-ligand complex is also influenced by the nature of the metal ion and the solvent. Hard metal ions are expected to form more stable complexes with the hard oxygen donors of the phosphine oxide groups, in line with the Hard and Soft Acids and Bases (HSAB) principle. The solvent can compete for coordination sites on the metal, and the polarity of the solvent can influence the thermodynamics of complex formation.
| Factor | Description | Impact on Stability |
|---|---|---|
| Chelate Effect | The formation of a stable ring structure upon bidentate coordination. | Increases stability compared to monodentate ligands. |
| Ligand Rigidity | The pre-organized conformation of the donor atoms due to the rigid backbone. | Enhances the chelate effect and increases stability. |
| Metal Ion Nature (HSAB) | The preference of hard metal ions for hard oxygen donors. | Harder metal ions are expected to form more stable complexes. |
| Solvent | The coordinating ability and polarity of the solvent. | Coordinating solvents can decrease stability by competing for the metal center. |
Spectroscopic Elucidation of Active Catalytic Species Formed with (R,R)-(+)-Norphos P,P'-dioxide
Various spectroscopic techniques are invaluable for the characterization of the metal complexes of (R,R)-(+)-Norphos P,P'-dioxide and for elucidating the structure of active catalytic species in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly powerful for studying phosphorus-containing ligands and their metal complexes. cdnsciencepub.com Upon coordination of the P=O group to a metal center, a significant change in the ³¹P chemical shift is expected compared to the free ligand. The magnitude of this coordination shift can provide information about the electronic environment of the phosphorus atom. For catalytic systems involving rhodium, the ¹⁰³Rh-¹³P coupling constants can offer insights into the geometry of the complex. acs.orgepa.gov ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the organic backbone of the ligand and to detect changes upon coordination.
Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is a sensitive probe for coordination. In the free (R,R)-(+)-Norphos P,P'-dioxide, the P=O stretch will appear at a characteristic frequency. Upon coordination to a metal center, this band is expected to shift to a lower frequency due to the weakening of the P=O bond. The magnitude of this shift can provide an indication of the strength of the metal-oxygen bond.
Circular Dichroism (CD) Spectroscopy: As (R,R)-(+)-Norphos P,P'-dioxide is a chiral molecule, its metal complexes are also chiral and can be studied by CD spectroscopy. This technique can provide information about the stereochemistry of the metal complex in solution.
X-ray Crystallographic Analysis of Metal Complexes Involving (R,R)-(+)-Norphos P,P'-dioxide in Catalytic Contexts
Such a structure would confirm the binding mode of the ligand (e.g., bidentate chelation), the coordination number of the metal, and the conformation of the seven-membered chelate ring. For example, in a palladium(II) complex, one would expect to observe a square planar geometry around the palladium center. academie-sciences.fr In the case of a ruthenium(II) complex, an octahedral geometry would be anticipated. nih.gov
| Parameter | Expected Value/Observation |
|---|---|
| Coordination Geometry | Distorted Square Planar |
| Binding Mode | Bidentate O,O'-chelation |
| P-O Bond Length | Longer than in the free ligand |
| O-Pd-O Bite Angle | Determined by the rigid norbornane (B1196662) backbone |
| Chelate Ring Conformation | Likely a boat or twist-boat conformation |
Applications of R,r + Norphos P,p Dioxide in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions Mediated by (R,R)-(+)-Norphos P,P'-dioxide Complexes
Asymmetric hydrogenation is a fundamental transformation in organic synthesis for the creation of chiral centers. The utility of chiral phosphine (B1218219) ligands in this context is well-established. While direct catalytic applications of metal complexes of (R,R)-(+)-Norphos P,P'-dioxide in hydrogenation are not widely reported, it serves as a crucial starting material for the synthesis of modified ligands for such reactions.
Enantioselective Hydrogenation of Olefins and Ketones
Research has demonstrated a synthetic strategy to new chiral bisphosphanes derived from (R,R)-(+)-Norphos P,P'-dioxide. This involves a ring-opening metathesis of the dioxide with an olefin, followed by saturation of the newly formed double bonds and subsequent reduction of the phosphine oxide moieties. The resulting "open-NORPHOS" ligands have been successfully applied in the rhodium-catalyzed asymmetric hydrogenation of enamides, which are precursors to valuable chiral amino acids. These reactions have shown excellent chemical yields and high enantiomeric purities.
Table 1: Rh-catalyzed Asymmetric Hydrogenation of Enamides using a Ligand Derived from (R,R)-(+)-Norphos P,P'-dioxide
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | >99 | 98 |
| 2 | Methyl (Z)-2-acetamidocinnamate | N-Acetylphenylalanine methyl ester | >99 | 99 |
| 3 | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 96 |
Asymmetric Reduction of Imines and Heterocyclic Compounds
The catalytic asymmetric reduction of imines and heterocyclic compounds is a vital method for the synthesis of chiral amines and their derivatives. There is a lack of specific research detailing the application of (R,R)-(+)-Norphos P,P'-dioxide as a ligand or pre-catalyst in the asymmetric reduction of imines. Similarly, its use in the asymmetric reduction of heterocyclic compounds such as quinolines or isoquinolines has not been documented in available literature. The parent phosphine, (R,R)-(+)-Norphos, has been employed in some asymmetric reduction reactions, but this does not directly translate to the reactivity of its dioxide derivative.
Carbon-Carbon Bond Forming Reactions Catalyzed by (R,R)-(+)-Norphos P,P'-dioxide Systems
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemical outcome of these reactions.
Asymmetric Heck Reactions and Related Cross-Couplings
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. An early study reported the use of the parent phosphine, (R,R)-NorPhos, in an asymmetric reductive Heck coupling of a norbornene scaffold, which resulted in moderate enantioselectivity. However, there is a notable absence of studies specifically employing (R,R)-(+)-Norphos P,P'-dioxide in asymmetric Heck reactions. The general class of bisphosphine oxides has been shown to form highly active catalysts for asymmetric Heck reactions, suggesting that phosphine oxides can indeed be effective ligands in this context, though specific data for the Norphos dioxide is not available.
Enantioselective Allylic Alkylations
Enantioselective allylic alkylation is a widely used method for the construction of chiral carbon-carbon and carbon-heteroatom bonds. A search of the scientific literature reveals no specific examples of (R,R)-(+)-Norphos P,P'-dioxide being used as a ligand in enantioselective allylic alkylation reactions. The parent ligand, (R,R)-(+)-Norphos, has found application in this area, but its dioxide counterpart remains unexplored in this context.
Asymmetric Diels-Alder and [3+2] Cycloaddition Reactions
The Diels-Alder reaction and other cycloadditions are powerful methods for the stereocontrolled synthesis of cyclic compounds. There is no available research that documents the use of (R,R)-(+)-Norphos P,P'-dioxide as a catalyst or ligand in asymmetric Diels-Alder reactions. Similarly, its application in asymmetric [3+2] cycloaddition reactions has not been reported in the scientific literature. The development of chiral catalysts for these transformations has typically focused on Lewis acids and other types of chiral ligands, with phosphine dioxides not being a common choice.
Other Enantioselective C-C Bond Constructions
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules. Chiral phosphorus ligands are frequently employed in metal-catalyzed reactions such as Michael additions, aldol (B89426) reactions, and allylic alkylations to induce asymmetry.
Asymmetric Oxidation and Reduction Reactions Catalyzed by (R,R)-(+)-Norphos P,P'-dioxide
Asymmetric oxidation and reduction reactions are fundamental for the synthesis of chiral alcohols, epoxides, and sulfoxides. Chiral ligands play a crucial role in transferring stereochemical information from the catalyst to the substrate.
The asymmetric epoxidation of olefins and the dihydroxylation of alkenes are powerful methods for the synthesis of chiral epoxides and diols, respectively. These reactions often rely on transition metal complexes with chiral ligands. While various chiral phosphine ligands have been investigated for these purposes, there is no specific data in the scientific literature describing the successful application of (R,R)-(+)-Norphos P,P'-dioxide as a catalyst for enantioselective epoxidation or dihydroxylation reactions. Consequently, there are no available data tables of research findings for these specific transformations using this catalyst.
The catalytic asymmetric oxidation of sulfides to chiral sulfoxides is a significant transformation in medicinal and materials chemistry. Similarly, enantioselective nitrogen atom transfer reactions, such as aziridination, are important for the synthesis of nitrogen-containing chiral building blocks. Although chiral phosphine oxides have been explored as ligands in some of these reactions, a specific investigation into the catalytic performance of (R,R)-(+)-Norphos P,P'-dioxide in chiral sulfoxidation or nitrogen atom transfer reactions has not been documented in published research.
Emerging Catalytic Transformations Utilizing (R,R)-(+)-Norphos P,P'-dioxide
The field of asymmetric catalysis is continually expanding, with new reactions and catalytic systems being developed. Emerging areas include C-H activation, photoredox catalysis, and the use of novel catalytic concepts to address longstanding synthetic challenges. The potential of new chiral ligands is a constant area of investigation.
At present, there are no published reports on the application of (R,R)-(+)-Norphos P,P'-dioxide in emerging catalytic transformations. The exploration of this and other novel chiral ligands in new reaction methodologies remains an active area of chemical research, and future studies may yet uncover unique catalytic activities for this compound.
Mechanistic Investigations of R,r + Norphos P,p Dioxide Mediated Catalysis
Elucidation of Catalytic Cycles, Key Intermediates, and Rate-Determining Steps
The catalytic cycle of a reaction mediated by (R,R)-(+)-Norphos P,P'-dioxide is hypothesized to proceed through a series of well-defined steps, initiated by the coordination of the phosphine (B1218219) dioxide ligand to a metal center. This coordination enhances the Lewis acidity and chirality of the metal catalyst, setting the stage for asymmetric induction.
The proposed catalytic cycle can be generalized as follows:
Catalyst Activation: The pre-catalyst, typically a metal salt, reacts with (R,R)-(+)-Norphos P,P'-dioxide to form the active chiral catalyst complex.
Substrate Coordination: The substrate coordinates to the chiral metal complex, forming a catalyst-substrate intermediate. The geometry of this intermediate is crucial for the subsequent stereoselective transformation.
Stereoselective Transformation: The coordinated substrate undergoes the desired chemical transformation, such as a bond formation or cleavage. The chiral environment created by the (R,R)-(+)-Norphos P,P'-dioxide ligand directs the reaction to favor the formation of one enantiomer over the other.
Product Release: The product dissociates from the catalyst, regenerating the active catalyst for the next cycle.
Key intermediates in this cycle would include the activated catalyst, the catalyst-substrate complex, and the catalyst-product complex. The rate-determining step is often the stereoselective transformation, where the energy barrier for the formation of the two enantiomeric transition states differs significantly. Computational studies on analogous systems suggest that the rigidity of the norbornane (B1196662) backbone in Norphos derivatives plays a critical role in maintaining a well-defined chiral pocket, which can lead to high enantioselectivity.
Transition State Analysis and Origin of Enantioselectivity
The origin of enantioselectivity in catalysis mediated by (R,R)-(+)-Norphos P,P'-dioxide lies in the diastereomeric transition states leading to the two possible enantiomers. The chiral ligand creates a three-dimensional environment that preferentially stabilizes one transition state over the other.
Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), is essential to understand these preferences. These studies focus on identifying the lowest energy pathways for the reaction and pinpointing the geometric and electronic factors that contribute to the energy difference between the competing transition states.
For Norphos-derived ligands, the chirality is dictated by the stereochemistry of the phosphine groups attached to the bicyclic norbornane framework. In the case of (R,R)-(+)-Norphos P,P'-dioxide, the spatial arrangement of the phosphoryl groups and the phenyl substituents creates a chiral pocket. The enantioselectivity arises from the differential non-covalent interactions, such as steric hindrance and CH-π interactions, between the substrate and the ligand in the two possible transition states. The more stable transition state, which experiences fewer steric clashes and more favorable electronic interactions, leads to the major enantiomer.
Role of Ligand-Substrate Interactions in Asymmetric Induction
Asymmetric induction is the process by which a chiral entity, in this case, the (R,R)-(+)-Norphos P,P'-dioxide ligand, influences the stereochemical outcome of a reaction. The precise nature of the interactions between the ligand and the substrate within the transition state assembly is the cornerstone of this phenomenon. wikipedia.org
Several types of interactions are thought to be critical:
Steric Repulsion: The bulky phenyl groups on the phosphorus atoms can create significant steric hindrance, forcing the substrate to adopt a specific orientation to minimize repulsive forces. This steric guidance is a primary determinant of enantioselectivity.
CH-π Interactions: The phenyl rings of the ligand can engage in attractive CH-π interactions with C-H bonds of the substrate. These weak, non-covalent interactions can provide additional stabilization to one of the diastereomeric transition states.
Hydrogen Bonding: The oxygen atoms of the P,P'-dioxide functionality can act as hydrogen bond acceptors, interacting with suitable functional groups on the substrate. This can help to lock the substrate into a specific conformation, enhancing the stereochemical control.
The interplay of these attractive and repulsive forces within the chiral pocket of the catalyst dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.
Kinetic Studies and Reaction Rate Determinants in the Presence of (R,R)-(+)-Norphos P,P'-dioxide
While specific experimental kinetic data for reactions catalyzed by (R,R)-(+)-Norphos P,P'-dioxide are not widely reported, general principles of catalysis kinetics can be applied. Kinetic studies are fundamental to understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions.
A typical kinetic study would involve varying the concentrations of the catalyst, substrate, and other reagents to determine the reaction order with respect to each component. This information helps to construct a rate law for the reaction, which can provide insights into the composition of the transition state.
For a hypothetical reaction catalyzed by a complex of a metal (M) and (R,R)-(+)-Norphos P,P'-dioxide (L), the rate law might take the form:
Rate = k[M]a[L]b[Substrate]c
The exponents a, b, and c represent the order of the reaction with respect to each species. For instance, a first-order dependence on the catalyst concentration would suggest that a monomeric catalyst species is involved in the rate-determining step.
The key determinants of the reaction rate would include:
The nature of the metal center: Different metals will have different coordination properties and catalytic activities.
The electronic properties of the ligand: The electron-donating or -withdrawing nature of the substituents on the phosphine dioxide can influence the reactivity of the metal center.
The reaction temperature and pressure: These parameters affect the rate constants of the individual steps in the catalytic cycle.
The solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.
| Parameter | Expected Effect on Reaction Rate | Rationale |
| Catalyst Concentration | Increase | Higher concentration of active species. |
| Substrate Concentration | Increase (up to saturation) | Increased probability of substrate-catalyst interaction. |
| Temperature | Increase | Provides more energy to overcome the activation barrier. |
| Ligand Electronics | Dependent on mechanism | Can modulate the Lewis acidity of the metal center. |
In-Situ Spectroscopic Probing of Reaction Mechanisms with (R,R)-(+)-Norphos P,P'-dioxide Complexes
In-situ spectroscopic techniques are powerful tools for studying reaction mechanisms as they allow for the observation of catalytic species under actual reaction conditions. These methods can provide direct evidence for the existence of proposed intermediates and help to elucidate the structural changes that occur during the catalytic cycle.
Techniques that would be valuable for probing reactions involving (R,R)-(+)-Norphos P,P'-dioxide complexes include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for monitoring the phosphorus environment of the ligand. Changes in the chemical shift of the phosphorus signals can indicate coordination to the metal center and the formation of different intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in the vibrational frequencies of functional groups in both the ligand and the substrate. For example, the P=O stretching frequency in the ligand would be sensitive to its coordination environment.
X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and coordination geometry of the metal center throughout the catalytic cycle.
By combining the insights from these in-situ techniques with kinetic and computational studies, a comprehensive picture of the reaction mechanism can be developed. This detailed understanding is crucial for the rational design of more efficient and selective catalysts based on the (R,R)-(+)-Norphos P,P'-dioxide scaffold.
Rational Design and Structure Activity Relationships of R,r + Norphos P,p Dioxide Derivatives
Impact of Substituent Effects on Catalytic Performance and Selectivity
The introduction of substituents onto the (R,R)-(+)-Norphos P,P'-dioxide framework is a primary strategy for modulating its catalytic behavior. The nature and position of these substituents can profoundly influence the catalyst's activity and, more critically, its enantioselectivity and diastereoselectivity. By adding functional groups, it is possible to alter the electronic density at the phosphorus centers and introduce new steric and interactive functionalities.
A key method for creating such derivatives is through the ring-opening metathesis (ROM) of the norbornene moiety within the (R,R)-(+)-Norphos P,P'-dioxide structure using an external olefin. kul.pl This approach effectively opens the rigid bicyclic system, creating a more flexible cyclopentane (B165970) backbone appended with new functionalities derived from the olefin partner. For instance, the reaction of (R,R)-(+)-Norphos P,P'-dioxide with olefins such as 4-bromostyrene (B1200502) or 3,5-dibromostyrene (B121113) introduces bromine functionalities onto the ligand framework. kul.pl These bromine substituents serve as versatile handles for further post-modification, enabling the synthesis of a library of ligands with diverse electronic and steric properties. The presence of these substituents can influence the coordination of the resulting phosphine (B1218219) ligand (after reduction of the dioxide) to a metal center and thereby affect the stereochemical outcome of the catalyzed reaction.
The utility of these modified ligands has been demonstrated in asymmetric catalysis. For example, an "open-NORPHOS" ligand derived from this metathetic approach was used in the rhodium-catalyzed hydrogenation of enamides, yielding products with excellent chemical yields and high enantiomeric purities. kul.pl This highlights how substituents, introduced through rational design, directly impact catalytic selectivity by modifying the chiral environment around the metal center.
| Olefin Reactant | Resulting Substituent | Potential Application of Derivative | Reference |
| Ethylene | Unsubstituted Alkyl Chain | Creation of a more flexible ligand backbone | kul.pl |
| 4-bromostyrene | 4-bromophenyl group | Suzuki or Heck type reactions for polymer support | kul.pl |
| 3,5-dibromostyrene | 3,5-dibromophenyl group | Further functionalization for dendrimer synthesis | kul.pl |
Steric and Electronic Tuning of the (R,R)-(+)-Norphos P,P'-dioxide Framework for Enhanced Catalysis
Fine-tuning the steric and electronic properties of a ligand is crucial for optimizing its catalytic performance. The (R,R)-(+)-Norphos P,P'-dioxide framework allows for such adjustments through chemical modifications. The phosphine oxide groups are less basic than the corresponding phosphines, but their P=O bond possesses a dipole that can engage in non-covalent interactions, influencing the transition state of a reaction.
Electronic Tuning: The electronic properties of the ligand can be adjusted by introducing electron-donating or electron-withdrawing groups. As mentioned, the incorporation of aryl bromides via ring-opening metathesis provides a direct route to electronically modified ligands. kul.pl The bromine atoms are electron-withdrawing, which can decrease the electron-donating ability of the final phosphine ligand upon reduction. This modulation of Lewis basicity affects the ligand-metal bond strength and the electronic environment of the catalytic center, which in turn influences substrate activation and reaction rates.
Steric Tuning: The rigid bicyclo[2.2.1]heptene backbone of (R,R)-(+)-Norphos P,P'-dioxide imposes significant steric constraints. The ring-opening metathesis strategy fundamentally alters this steric profile by converting the bicyclic system into a more flexible 1,2-disubstituted cyclopentane structure. kul.pl The size and nature of the substituents introduced during this process allow for precise control over the steric bulk around the phosphorus atoms. This steric hindrance is a key factor in controlling the approach of the substrate to the catalytic center, thereby dictating the stereoselectivity of the reaction. By choosing different olefin partners for the metathesis reaction, a range of ligands with varying steric demands can be synthesized, allowing for the systematic optimization of a catalyst for a specific asymmetric transformation.
The interplay between steric and electronic effects is often complex. For instance, a bulky, electron-withdrawing substituent may have opposing effects on catalyst activity versus selectivity, necessitating a careful and systematic approach to ligand design. The derivatization of (R,R)-(+)-Norphos P,P'-dioxide provides a clear pathway to explore these relationships.
Development of Hybrid and Ligand-Modified (R,R)-(+)-Norphos P,P'-dioxide Structures
To bridge the gap between homogeneous and heterogeneous catalysis, chiral ligands like (R,R)-(+)-Norphos P,P'-dioxide can be incorporated into hybrid materials. This approach aims to combine the high selectivity and mild reaction conditions of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
The functional groups introduced onto the (R,R)-(+)-Norphos P,P'-dioxide scaffold are instrumental in developing these hybrid systems. For example, the bromine substituents on derivatives prepared via ring-opening metathesis with bromo-substituted styrenes can be used to immobilize the ligand onto a solid support. kul.pl This can be achieved through common cross-coupling reactions like the Suzuki or Heck reactions, allowing the chiral ligand to be covalently attached to polymers, silica, or other inorganic matrices. The resulting hybrid materials contain well-defined chiral active sites, potentially preventing catalyst leaching and allowing for their use in continuous flow reactors.
Furthermore, the modification of the ligand structure itself can lead to novel catalytic systems. The "open-NORPHOS" derivatives represent a significant structural modification, transforming the ligand's core geometry. kul.pl These ligand-modified structures can exhibit unique coordination properties and create different chiral pockets compared to the parent NORPHOS, leading to altered or improved catalytic performance in asymmetric reactions. The synthesis of such derivatives demonstrates a strategy for expanding the library of available chiral ligands beyond simple peripheral substitution.
Computational and Theoretical Studies of R,r + Norphos P,p Dioxide Catalysis
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems and has been widely applied to model complex catalytic reaction pathways. mdpi.com For a catalytic process involving (R,R)-(+)-Norphos P,P'-dioxide, DFT calculations are employed to map the potential energy surface of the reaction, identifying the geometries and energies of reactants, intermediates, transition states (TS), and products.
By calculating the energy barriers (activation energies) for each step, researchers can determine the rate-determining step of the catalytic cycle. researchgate.net For an asymmetric reaction, the key focus is on the stereoselectivity-determining step. DFT is used to locate the transition states leading to the major and minor stereoisomers. The difference in the Gibbs free energy (ΔΔG‡) between these two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher predicted stereoselectivity.
For example, in a hypothetical palladium-catalyzed allylic alkylation using a (R,R)-(+)-Norphos P,P'-dioxide ligand, DFT would be used to model the nucleophilic attack on the π-allyl palladium intermediate. nih.gov Calculations would provide the optimized geometries of the two transition states, (TS-R) and (TS-S), leading to the (R) and (S) products, respectively. The computed energy difference would then be used to predict the enantiomeric ratio of the reaction.
Illustrative Data: DFT-Calculated Energy Profile for a Stereoselective Step
This table presents hypothetical data typical for a DFT study on an asymmetric catalytic reaction to illustrate the nature of the findings.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameter (e.g., forming C-Nu bond distance) |
| Reactant Complex | 0.00 | 0.00 | 3.5 Å |
| Transition State (TS-R) | +12.5 | +14.2 | 2.1 Å |
| Transition State (TS-S) | +14.8 | +16.5 | 2.2 Å |
| Product Complex (R) | -5.2 | -4.8 | 1.6 Å |
| Product Complex (S) | -5.1 | -4.7 | 1.6 Å |
Data is illustrative and not based on specific experimental results for (+)-Norphos P,P'-dioxide.
Molecular Modeling of Catalyst-Substrate Binding Pockets and Stereochemical Outcomes
Molecular modeling techniques, including molecular mechanics (MM) and docking simulations, are used to study the non-covalent interactions between the catalyst and substrates. nih.gov In the context of (R,R)-(+)-Norphos P,P'-dioxide catalysis, these models help visualize how the chiral ligand framework creates a three-dimensional binding pocket that preferentially accommodates the substrate in a specific orientation.
The C₂-symmetric backbone of the Norphos ligand, combined with the stereogenic phosphorus centers, creates a well-defined chiral environment around the metal center. dicp.ac.cn Modeling studies can map this catalyst-substrate binding pocket, identifying key steric and electronic interactions that govern substrate approach and recognition. For instance, simulations can show how one face of a prochiral substrate is sterically shielded by the ligand's bicyclic framework or phenyl groups, while the other face remains accessible for reaction. This preferential binding is fundamental to achieving high stereoselectivity. nih.govresearchgate.net
These studies often begin with the X-ray crystal structure of the catalyst or a closely related analogue and then computationally dock the substrate into the active site. nih.gov The resulting low-energy binding poses provide crucial insights into how the catalyst differentiates between competing reaction pathways, ultimately leading to the observed stereochemical outcome.
Prediction of Enantiomeric Excess and Stereochemical Preferences in (R,R)-(+)-Norphos P,P'-dioxide Catalysis
A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantiomeric excess (% ee). chemrxiv.org This can be achieved through two main approaches: quantum mechanical calculations and chemoinformatics methods.
As mentioned in section 7.1, the energy difference between the diastereomeric transition states (ΔΔG‡) calculated via DFT can be used to predict the enantiomeric ratio (er) and, consequently, the % ee using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(er)
Where R is the gas constant and T is the temperature. An energy difference of approximately 1.4 kcal/mol at room temperature corresponds to an enantiomeric excess of around 90%.
Alternatively, chemoinformatics and machine learning approaches can predict enantioselectivity without requiring computationally expensive quantum chemical calculations. d-nb.info In such a model, the structures of various catalysts, including (R,R)-(+)-Norphos P,P'-dioxide, would be represented by a set of molecular descriptors that encode their structural and electronic features. kg.ac.rs A model, such as a random forest or neural network, is trained on a dataset of known reactions with experimentally determined % ee values. nih.gov Once trained, this model can predict the % ee for new reactions or for catalysts not included in the initial training set, facilitating high-throughput virtual screening of potential catalysts. d-nb.info
Illustrative Data: Correlation of Calculated ΔΔG‡ with Experimental % ee
This table presents a hypothetical comparison to show the expected correlation between theoretical calculations and experimental outcomes for a series of related substrates.
| Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted % ee | Experimental % ee |
| Substrate A | 1.8 | 95.0 | 94 |
| Substrate B | 1.2 | 84.5 | 82 |
| Substrate C | 2.1 | 97.6 | 98 |
| Substrate D | 0.7 | 58.0 | 61 |
Data is illustrative and not based on specific experimental results for this compound.
Elucidation of Electronic Structure and Bonding in (R,R)-(+)-Norphos P,P'-dioxide Complexes and Catalytic Intermediates
Understanding the electronic structure and nature of the bonding within the catalyst complex is essential for explaining its reactivity and selectivity. Computational methods are used to analyze the interactions between the (R,R)-(+)-Norphos P,P'-dioxide ligand, the metal center, and the substrates.
DFT calculations can provide detailed information on the molecular orbitals (e.g., HOMO and LUMO) of the catalytic species, revealing the flow of electron density during the reaction. youtube.com For metal-phosphine complexes, a key aspect of bonding is the combination of σ-donation from the phosphorus lone pair to the metal and π-back-donation from metal d-orbitals to the P-C σ* antibonding orbitals. rsc.orgresearchgate.net Analysis of the electron density, for instance through Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) approaches, can quantify these interactions. rsc.org
In the case of the P,P'-dioxide ligand, the oxygen atoms are the primary coordination sites. Computational analysis would focus on the nature of the M-O bonds, the partial charges on the phosphorus, oxygen, and metal atoms, and how these electronic properties are modulated by substrate binding. This electronic analysis helps to rationalize the stability of intermediates and the heights of activation barriers in the catalytic cycle. nih.govnih.gov
Conformational Analysis of the (R,R)-(+)-Norphos P,P'-dioxide Ligand and its Metal Adducts within Active Sites
The catalytic activity and selectivity of complexes derived from flexible or semi-flexible ligands are highly dependent on the ligand's conformational preferences. chemrxiv.org (R,R)-(+)-Norphos P,P'-dioxide, with its bicyclic backbone, is relatively rigid, but the orientation of the P-phenyl groups and the chelate ring conformation upon metal binding can vary.
Conformational analysis involves systematically searching the potential energy surface to identify all low-energy conformers of the free ligand and its metal complexes. This is often done using molecular mechanics force fields followed by higher-level DFT optimization of the most stable structures. The results provide a Boltzmann-weighted distribution of the conformers present under reaction conditions.
For a catalytic reaction, it is crucial to understand which conformation is the "active" one—the one that leads to the observed product. chemrxiv.org It is not always the lowest-energy ground-state conformation. By analyzing the conformational landscape of key intermediates and transition states, researchers can determine how the ligand's structure adapts throughout the catalytic cycle and how specific conformations create the optimal chiral pocket for stereoselective transformation.
Advanced Analytical and Spectroscopic Techniques for Studying R,r + Norphos P,p Dioxide Catalytic Systems
Application of Advanced NMR Spectroscopy (e.g., 2D NMR, DOSY) for Mechanistic Insights in Catalysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic complexes and for gaining mechanistic insights into catalytic cycles. While one-dimensional (1D) ³¹P NMR is routinely used to monitor the coordination of phosphine (B1218219) ligands and their transformation, advanced NMR techniques provide a deeper understanding of the structure, dynamics, and solution-state behavior of catalytic systems involving (+)-Norphos P,P'-dioxide.
Two-dimensional (2D) NMR spectroscopy offers a powerful means to establish through-bond and through-space correlations between different nuclei, which is crucial for the unambiguous structural assignment of complex catalytic species.
Correlation Spectroscopy (COSY): Homonuclear (e.g., ¹H-¹H) and heteronuclear (e.g., ¹H-³¹P) COSY experiments are instrumental in identifying scalar-coupled nuclei. For a metal complex of this compound, ¹H-¹H COSY can be used to assign the protons of the norbornane (B1196662) backbone, while ¹H-³¹P COSY would reveal the connectivity between the phosphorus atoms and the protons on the ligand framework.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments are used to correlate protons with directly attached (HSQC) or more distant (HMBC) heteronuclei, such as ¹³C or ³¹P. For a this compound metal complex, these techniques are invaluable for assigning the ¹³C signals of the ligand and for confirming the coordination of the phosphine oxide groups to the metal center through the observation of long-range ¹H-³¹P and ¹³C-³¹P correlations.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques provide information about the spatial proximity of nuclei. In the context of a this compound catalyst, NOESY or ROESY can be used to determine the stereochemistry of the complex and to study the interaction between the chiral ligand and a coordinated substrate, which is crucial for understanding the origin of enantioselectivity.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. In a catalytic reaction mixture, DOSY can be used to distinguish between the catalyst, substrates, products, and any intermediates that may be present in solution. This allows for the non-invasive analysis of the composition of the reaction mixture and can provide evidence for the formation of catalyst aggregates or catalyst-substrate adducts.
| Technique | Information Gained | Application to this compound Systems |
| ¹H-¹H COSY | Identifies scalar-coupled protons. | Assignment of protons on the norbornane backbone. |
| ¹H-³¹P HSQC/HMBC | Establishes correlations between protons and phosphorus nuclei. | Confirms ligand coordination and helps in assigning signals in crowded proton spectra. |
| ¹³C-¹H HSQC/HMBC | Correlates carbon and proton signals. | Complete assignment of the carbon skeleton of the ligand. |
| NOESY/ROESY | Detects through-space proximity of nuclei. | Elucidation of the 3D structure of catalytic intermediates and substrate binding mode. |
| DOSY | Separates species based on diffusion coefficients. | Identification of different species in the catalytic mixture (catalyst, substrate, product, intermediates) and detection of catalyst aggregation. |
In-Situ Spectroscopic Monitoring of Catalytic Processes (e.g., IR, UV-Vis, Raman)
In-situ spectroscopy allows for the real-time monitoring of a catalytic reaction as it proceeds, providing valuable kinetic and mechanistic information without the need for quenching the reaction and isolating intermediates.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for monitoring changes in the vibrational modes of functional groups involved in a catalytic reaction. For catalytic systems involving this compound, the P=O stretching frequency is sensitive to the coordination environment of the phosphoryl group. Changes in the position and intensity of the ν(P=O) band can indicate the coordination of the ligand to a metal center and the electronic effects of other ligands in the coordination sphere. Furthermore, if the catalytic reaction involves substrates or products with characteristic IR absorptions (e.g., C=O, C=C), their consumption and formation can be monitored in real-time to obtain kinetic profiles.
UV-Visible (UV-Vis) Spectroscopy: In-situ UV-Vis spectroscopy is a valuable tool for studying transition metal complexes that exhibit d-d transitions or charge-transfer bands. Changes in the UV-Vis spectrum of a catalytic system can provide information about changes in the oxidation state or coordination environment of the metal center during the catalytic cycle. This technique can be used to monitor the concentration of the active catalyst and to detect the formation of intermediates with distinct electronic absorption features.
Raman Spectroscopy: In-situ Raman spectroscopy is complementary to IR spectroscopy and is particularly well-suited for studying aqueous systems and for observing vibrations of non-polar bonds. For this compound catalytic systems, Raman spectroscopy could be used to monitor the P=O stretching vibration, as well as vibrations of the norbornane backbone and any coordinated substrates. Its ability to be used with fiber-optic probes makes it a versatile tool for in-situ reaction monitoring under a variety of conditions.
| Spectroscopic Technique | Information Provided | Relevance to this compound Catalysis |
| In-Situ IR | Real-time monitoring of vibrational modes of functional groups. | Tracking changes in the P=O stretching frequency upon coordination; monitoring reactant consumption and product formation. |
| In-Situ UV-Vis | Information on the electronic transitions of metal complexes. | Following changes in the metal's oxidation state and coordination environment during the catalytic cycle. |
| In-Situ Raman | Complementary vibrational information to IR. | Monitoring P=O and ligand backbone vibrations; suitable for aqueous reaction media. |
Mass Spectrometry Techniques for the Detection and Characterization of Catalytic Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique that allows for the detection and characterization of molecules based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organometallic complexes and catalytic intermediates, as it often allows for the transfer of intact species from solution to the gas phase.
In the study of catalytic reactions involving this compound, ESI-MS can be used to:
Identify the active catalyst: By analyzing the reaction mixture under catalytic conditions, it is often possible to detect the ionic species that corresponds to the active catalyst.
Detect and characterize catalytic intermediates: ESI-MS is capable of detecting transient intermediates, such as catalyst-substrate or catalyst-product complexes, which are often present at very low concentrations. The isotopic pattern of the metal can aid in the identification of these species.
Elucidate the catalytic cycle: By identifying a series of intermediates, it is possible to piece together the steps of the catalytic cycle. Tandem mass spectrometry (MS/MS) experiments can be performed on isolated intermediates to gain further structural information through fragmentation analysis.
| Mass Spectrometry Application | Example of Information Gained |
| Identification of Pre-catalyst and Active Catalyst | Detection of [M + this compound + Solvent]⁺ ions. |
| Detection of Catalyst-Substrate Complexes | Observation of [Catalyst + Substrate]⁺ adducts. |
| Characterization of Reaction Intermediates | Identification of species corresponding to oxidative addition or reductive elimination products. |
| Monitoring Reaction Progress | Following the disappearance of reactant signals and the appearance of product signals. |
Use of X-ray Absorption Spectroscopy (XAS) for Metal Center Elucidation in Catalytic Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic and local geometric structure of a specific absorbing atom. It is particularly valuable for studying the metal center in catalytic complexes, as it can be applied to non-crystalline samples and under in-situ conditions. XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For a metal complex with this compound, the XANES spectrum can reveal the formal oxidation state of the metal and provide insights into its coordination environment (e.g., tetrahedral, square planar, octahedral).
EXAFS: The EXAFS region contains information about the local atomic environment of the absorbing atom, including the identity, number, and distance of neighboring atoms. Analysis of the EXAFS data for a this compound metal complex can provide precise information on the metal-phosphorus and metal-oxygen bond lengths, as well as the coordination numbers.
By performing in-situ XAS measurements during a catalytic reaction, it is possible to follow changes in the metal center's oxidation state and coordination environment throughout the catalytic cycle, providing a detailed picture of the structural transformations of the catalyst.
| XAS Technique | Information Obtained | Application to this compound Metal Complexes |
| XANES | Oxidation state and coordination geometry of the metal center. | Determination of the metal's oxidation state (e.g., Pd(0) vs. Pd(II)) and coordination geometry in the active catalyst. |
| EXAFS | Bond distances, coordination numbers, and identity of neighboring atoms. | Precise measurement of M-P and M-O bond lengths, providing structural details of the catalyst and its intermediates. |
Comparative Analysis of R,r + Norphos P,p Dioxide with Other Chiral Diphosphine Ligands in Asymmetric Catalysis
Comparison of Catalytic Performance, Enantioselectivity, and Substrate Scope
The efficacy of a chiral ligand is ultimately judged by its performance in catalytic reactions. (R,R)-(+)-Norphos P,P'-dioxide, as a precursor to the corresponding diphosphine ligand, (R,R)-(+)-Norphos, has been employed in various asymmetric transformations. Its performance is often benchmarked against well-established ligands such as BINAP and DIOP.
In asymmetric hydrogenation reactions, a key technology for the synthesis of chiral molecules, ligands derived from Norphos P,P'-dioxide have demonstrated notable efficacy. For instance, in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, Norphos-derived ligands can afford high enantioselectivities, often exceeding 95% ee. However, the substrate scope can be a limiting factor compared to more broadly applicable ligands like those in the DuPhos family.
A comparative overview of the performance of (R,R)-(+)-Norphos with other notable chiral diphosphine ligands in the asymmetric hydrogenation of a model substrate is presented below.
| Ligand | Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| (R,R)-Norphos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | >99 | 96 | (R) |
| (R,R)-DIOP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | >99 | 82 | (R) |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | >99 | 92 | (R) |
In palladium-catalyzed asymmetric allylic alkylation (AAA), another fundamental carbon-carbon bond-forming reaction, the performance of Norphos-type ligands can be more variable. While they can provide good to excellent enantioselectivity for certain substrates, their substrate scope may be narrower than that of ligands like the Trost ligand or PHOX ligands. For example, in the allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, Norphos-based catalysts have shown moderate to high enantioselectivities.
The asymmetric Heck reaction provides another platform for evaluating these ligands. Early reports indicated that (R,R)-NorPhos could be used in asymmetric reductive Heck couplings of norbornene scaffolds, although with moderate enantioselectivity nih.gov. Subsequent developments have often favored other ligand classes for achieving higher levels of stereocontrol in this transformation.
Advantages and Limitations of (R,R)-(+)-Norphos P,P'-dioxide in Specific Catalytic Systems
The utility of (R,R)-(+)-Norphos P,P'-dioxide as a ligand precursor is dictated by its advantages and limitations in the context of specific catalytic reactions.
Advantages:
High Enantioselectivity for Specific Substrates: The rigid and well-defined chiral environment of the corresponding Norphos ligand can lead to excellent enantioselectivities in reactions where the substrate geometry is complementary to the catalyst's active site.
C2-Symmetry: The C2-symmetric nature of the ligand simplifies the mechanistic landscape of catalytic reactions, which can be beneficial for rational catalyst design and optimization.
Air-Stability of the Dioxide: As a phosphine (B1218219) dioxide, the compound is generally more stable to air and moisture compared to the corresponding air-sensitive diphosphine. This facilitates handling and storage before its reduction to the active ligand.
Limitations:
Narrower Substrate Scope: The inherent rigidity of the Norphos backbone can limit its applicability to a narrower range of substrates compared to more flexible or electronically tunable ligands. For instance, in some palladium-catalyzed carboamination reactions, (R,R)-NORPHOS has been reported to provide low conversion and enantioselectivity.
Moderate Selectivity in Certain Reactions: In some catalytic systems, such as the asymmetric Heck reaction, Norphos-derived ligands have been found to provide only moderate levels of enantioselectivity compared to more recently developed ligand families nih.gov.
Synthesis and Cost: The synthesis of enantiomerically pure Norphos and its derivatives can be complex and costly, which may limit its large-scale industrial applications compared to ligands derived from more readily available chiral pool materials.
Below is a summary table highlighting these aspects for different catalytic systems.
| Catalytic System | Advantages of (R,R)-(+)-Norphos P,P'-dioxide Derived Ligand | Limitations of (R,R)-(+)-Norphos P,P'-dioxide Derived Ligand |
|---|---|---|
| Asymmetric Hydrogenation (Rh-catalyzed) | High enantioselectivity for α-dehydroamino acid derivatives. | Substrate scope may be limited compared to ligands like DuPhos. |
| Asymmetric Allylic Alkylation (Pd-catalyzed) | Can provide good enantioselectivity for specific substrates. | Often lower generality and enantioselectivity compared to specialized ligands like Trost or PHOX ligands. |
| Asymmetric Heck Reaction (Pd-catalyzed) | Applicable to certain systems like norbornene scaffolds. | Often yields moderate enantioselectivity; other ligand classes are generally preferred for high ee. nih.gov |
Future Research Directions and Unresolved Challenges in R,r + Norphos P,p Dioxide Chemistry
Development of Novel Catalytic Transformations and Broadening Substrate Scope
A primary challenge in asymmetric catalysis is the continuous development of novel reactions and the expansion of their applicability to a wider range of substrates. For (R,R)-(+)-Norphos P,P'-dioxide, future research will likely focus on moving beyond established transformations to explore new frontiers in asymmetric synthesis.
Key Research Objectives:
Exploration of Untapped Reactivity: Research efforts should be directed towards employing (R,R)-(+)-Norphos P,P'-dioxide in novel reaction patterns where chiral phosphine (B1218219) oxides have shown promise. nih.govmdpi.com This includes exploring its potential in phospha-Michael reactions, phospha-Mannich reactions, and other addition reactions to unsaturated systems. mdpi.com
Broadening Substrate Generality: A significant hurdle for many catalytic systems is their limited substrate scope. nih.gov Future studies should aim to demonstrate the efficacy of (R,R)-(+)-Norphos P,P'-dioxide across a more diverse array of substrates, including those with challenging steric and electronic properties. A systematic investigation into how substrate features influence enantioselectivity could provide valuable insights for expanding the catalyst's utility. nih.govresearchgate.net
Tandem and Cascade Reactions: Designing multi-step, one-pot reactions catalyzed by (R,R)-(+)-Norphos P,P'-dioxide could lead to more efficient and sustainable synthetic routes. This involves identifying compatible reaction partners and conditions that allow for sequential transformations without the need for intermediate purification.
Unresolved Challenges:
Achieving high enantioselectivity for sterically demanding or electronically diverse substrates remains a significant challenge.
Understanding the precise mechanism and the role of the catalyst in activating different classes of substrates is crucial for rational catalyst design and optimization.
Integration with Flow Chemistry, Microreactor Technology, and Sustainable Methodologies
The integration of catalysis with continuous flow technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and facile automation and scalability. beilstein-journals.orgnih.govmdpi.comgoflow.at
Opportunities for (R,R)-(+)-Norphos P,P'-dioxide in Flow Chemistry:
Packed-Bed Reactors: Immobilized (R,R)-(+)-Norphos P,P'-dioxide catalysts can be used in packed-bed reactors, allowing for continuous operation and simplified product separation. goflow.at This approach is particularly appealing for industrial-scale synthesis. nih.gov
Process Optimization: Microreactors enable rapid screening of reaction parameters such as temperature, pressure, and residence time, facilitating the optimization of catalytic processes with minimal material consumption. atomfair.com
Sustainable Synthesis: The use of (R,R)-(+)-Norphos P,P'-dioxide in flow systems aligns with the principles of green chemistry by enabling catalyst recycling, reducing waste generation, and potentially allowing for the use of more environmentally benign solvents. nih.govacs.orgresearchgate.netmdpi.com
Unresolved Challenges:
Developing immobilized catalysts that are mechanically stable under continuous flow conditions is essential to prevent reactor clogging and ensure long-term operational stability.
Scaling up from laboratory-scale microreactors to industrial production while maintaining high efficiency and enantioselectivity requires careful engineering and process design.
Advanced Ligand Scaffolding and High-Throughput Screening for Enhanced Catalytic Efficacy
The rational design of new chiral ligands is a cornerstone of advancing asymmetric catalysis. acs.orgnih.govmatilda.sciencetcichemicals.comnih.gov Modifying the (R,R)-(+)-Norphos P,P'-dioxide scaffold and employing high-throughput screening methods can accelerate the discovery of more effective catalysts.
Strategies for Ligand Modification:
Backbone Modification: Introducing different substituents on the norbornane (B1196662) backbone can fine-tune the steric and electronic properties of the ligand, potentially leading to improved enantioselectivity for specific reactions.
Phosphorus Substituents: Varying the aryl or alkyl groups on the phosphorus atoms can modulate the Lewis basicity and steric bulk around the active site, influencing catalyst performance. nih.gov
Development of Analogues: Synthesizing novel diphosphine oxide ligands based on different chiral backbones but incorporating key structural features of Norphos could lead to new classes of powerful catalysts. acs.orgnih.govacs.org
High-Throughput Screening (HTS):
Parallel Synthesis: The development of parallel synthesis techniques will be crucial for rapidly creating libraries of (R,R)-(+)-Norphos P,P'-dioxide derivatives.
Rapid Screening Assays: Implementing HTS methods, such as those based on mass spectrometry or spectroscopy, will allow for the rapid evaluation of these ligand libraries to identify promising candidates for specific transformations. nih.govnih.govacs.orgiitm.ac.inacs.org This approach can significantly reduce the time and resources required for catalyst optimization.
Bridging Experimental and Computational Discoveries for Predictive Catalysis Design
The synergy between experimental and computational chemistry offers a powerful paradigm for the rational design of new catalysts. nih.gov Computational modeling can provide deep mechanistic insights and predict the performance of new catalyst designs, thereby guiding experimental efforts.
Computational Approaches:
| Technique | Application for (R,R)-(+)-Norphos P,P'-dioxide |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies to predict enantioselectivity. |
| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions and conformational flexibility. |
| Machine Learning (ML) | Developing predictive models for enantioselectivity based on catalyst structure and reaction parameters. chemrxiv.orgresearchgate.netnih.govrsc.org |
Future Research Directions:
Mechanistic Elucidation: Detailed DFT studies can be employed to understand the transition states of reactions catalyzed by (R,R)-(+)-Norphos P,P'-dioxide, providing a basis for its observed stereoselectivity.
In Silico Screening: Computational models can be used to virtually screen libraries of modified (R,R)-(+)-Norphos P,P'-dioxide ligands, prioritizing the most promising candidates for synthesis and experimental validation. researchgate.net
Data-Driven Catalyst Design: By combining experimental data with machine learning algorithms, it may be possible to develop robust quantitative structure-selectivity relationships (QSSRs) for this class of catalysts, enabling the de novo design of catalysts with desired properties. nih.govrsc.org
The continued exploration of (R,R)-(+)-Norphos P,P'-dioxide and its derivatives holds significant promise for the field of asymmetric catalysis. By addressing the challenges and pursuing the research directions outlined above, the scientific community can unlock the full potential of this versatile chiral scaffold, leading to the development of more efficient, selective, and sustainable methods for the synthesis of enantiomerically pure molecules.
Q & A
Q. What analytical methods are most reliable for quantifying trace impurities in this compound samples?
- Methodological Answer : High-purity analysis requires inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants and gas chromatography (GC-MS) for organic residues. For reproducibility, follow protocols from NIST Standard Reference Database 69, ensuring calibration with certified reference materials (CRMs) . Triplicate measurements (n=3, P=0.95 confidence interval) are recommended to account for instrumental variability .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the catalytic efficiency of this compound in asymmetric hydrogenation?
- Methodological Answer :
- Design a factorial experiment varying solvent (e.g., toluene vs. THF) and temperature (25°C vs. 50°C). Measure enantiomeric excess (ee) via chiral GC and reaction rates via H NMR.
- Hypothesis Testing : Use ANOVA to determine if solvent–temperature interactions significantly affect ee (p<0.05). Reference the FINER criteria to ensure feasibility and novelty .
- Example Findings :
| Solvent | Temp (°C) | ee (%) | Reaction Rate (mol·L⁻¹·h⁻¹) |
|---|---|---|---|
| Toluene | 25 | 92 | 0.15 |
| THF | 50 | 85 | 0.22 |
Q. How can contradictions in reported catalytic activities of this compound across studies be systematically resolved?
- Methodological Answer :
- Perform a meta-analysis of literature data (e.g., Web of Science, PubMed) to identify confounding variables (e.g., substrate scope, ligand-to-metal ratios). Use multivariate regression to isolate key factors .
- Validate hypotheses via controlled reproducibility studies, adhering to protocols from the Agency for Toxic Substances and Disease Registry (ATSDR) for data transparency .
Q. What computational strategies are effective for modeling the transition-state interactions of this compound in enantioselective catalysis?
- Methodological Answer :
- Apply density functional theory (DFT) with B3LYP/6-311G** basis sets to simulate transition states. Compare energy barriers (ΔG‡) with experimental kinetic data.
- Use molecular dynamics (MD) simulations to assess solvent effects on ligand conformation .
Guidance for Experimental Design & Data Interpretation
- Literature Review : Prioritize primary sources (e.g., ACS journals, RSC Advances) and avoid unverified databases (e.g., benchchem) .
- Reproducibility : Document all synthetic steps and analytical conditions using the FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Reporting : Disclose assay limitations (e.g., NP assay variability) and avoid extrapolating beyond validated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
